molecular formula C8H5Cl2F3O2 B14046116 1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene

1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene

Katalognummer: B14046116
Molekulargewicht: 261.02 g/mol
InChI-Schlüssel: XASSZASEKBBGQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5Cl2F3O2 This compound is characterized by the presence of two chlorine atoms, three fluorine atoms, and two methoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of a benzene derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the reactive nature of chlorine and fluorine gases. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylic acids .

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and chemical intermediates.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene
  • 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene

Uniqueness

1,2-Dichloro-3-difluoromethoxy-4-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in scientific research and industrial applications.

Eigenschaften

Molekularformel

C8H5Cl2F3O2

Molekulargewicht

261.02 g/mol

IUPAC-Name

1,2-dichloro-3-(difluoromethoxy)-4-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(14-3-11)7(6(4)10)15-8(12)13/h1-2,8H,3H2

InChI-Schlüssel

XASSZASEKBBGQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1OCF)OC(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.